molecular formula C2H5F2N B13408284 Ethanamine, N,N-difluoro- CAS No. 758-18-9

Ethanamine, N,N-difluoro-

Cat. No.: B13408284
CAS No.: 758-18-9
M. Wt: 81.06 g/mol
InChI Key: IAUJKTVVMRFADH-UHFFFAOYSA-N
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Description

Contextualization within Organofluorine Chemistry and Nitrogen Chemistry

Organofluorine chemistry has witnessed exponential growth due to the profound impact of fluorine substitution on the properties of organic molecules. beilstein-journals.orgcas.cn The introduction of fluorine can dramatically alter a compound's reactivity, stability, and biological activity. beilstein-journals.org N,N-Difluoroamines, characterized by the presence of two fluorine atoms attached to a single nitrogen atom, sit at the intersection of organofluorine and nitrogen chemistry. This dual nature imparts them with distinct chemical behaviors not typically observed in other fluorinated or nitrogenous compounds.

The high electronegativity of fluorine significantly influences the electron density around the nitrogen atom in N,N-difluoroamines, making the N-F bond a focal point of reactivity. rsc.org Research in this area contributes to a deeper understanding of bond strengths, reaction mechanisms, and the fundamental principles governing the behavior of these energetic and versatile molecules. smu.eduacs.org

Academic Significance of N-F Bonds in Synthetic Methodologies

The N-F bond is a powerful tool in synthetic organic chemistry, serving as a source of electrophilic fluorine for the formation of C-F bonds. thieme-connect.de Reagents containing N-F bonds are prized for their relative stability and ease of handling compared to other fluorinating agents like elemental fluorine. beilstein-journals.org The development of new N-F reagents and methodologies is a vibrant area of research, aimed at achieving selective and efficient fluorination of a wide array of organic substrates. beilstein-journals.orgthieme-connect.de

N,N-difluoroamines, as a subclass of N-F compounds, contribute to this field by offering unique reactivity profiles. Their potential in radical fluorination reactions is an area of growing interest, expanding the toolkit available to synthetic chemists for the strategic introduction of fluorine into complex molecules. acs.org

Overview of Research Trajectories for N,N-Difluoroamine Systems

Research concerning N,N-difluoroamine systems is multifaceted. A primary focus is the development of novel and efficient synthetic routes to these compounds. researchgate.net Direct fluorination and the transformation of various nitrogen-containing precursors are common strategies. researchgate.netresearchgate.net

Furthermore, the exploration of the reactivity of N,N-difluoroamines is a key research trajectory. This includes their application as precursors to other valuable chemical entities and their use in the construction of complex molecular architectures. For instance, derivatives of difluoroethylamine have been employed as intermediates in the synthesis of agrochemicals and have been investigated for their potential in medicinal chemistry. smolecule.comkangmei.com The study of their thermal and energetic properties is also a significant area of investigation, particularly for applications in materials science. sioc-journal.cnresearchgate.net

Properties of Ethanamine, N,N-difluoro-

The fundamental properties of Ethanamine, N,N-difluoro- are crucial for its handling and application in chemical synthesis.

PropertyValue
Molecular Formula C₂H₅F₂N
Molecular Weight 81.06 g/mol
CAS Number 758-18-9
IUPAC Name N,N-difluoroethanamine
Canonical SMILES CCN(F)F
Source: PubChem nih.gov

Synthesis of Ethanamine, N,N-difluoro-

The synthesis of N,N-difluoroamines, including Ethanamine, N,N-difluoro-, can be achieved through various methods. One common approach involves the direct fluorination of a suitable amine precursor. For instance, the reaction of ethylamine (B1201723) with a fluorinating agent can yield N,N-difluoroethylamine. google.com Another strategy involves the reaction of imines with reagents that can deliver a difluoroamino group. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

758-18-9

Molecular Formula

C2H5F2N

Molecular Weight

81.06 g/mol

IUPAC Name

N,N-difluoroethanamine

InChI

InChI=1S/C2H5F2N/c1-2-5(3)4/h2H2,1H3

InChI Key

IAUJKTVVMRFADH-UHFFFAOYSA-N

Canonical SMILES

CCN(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for N,n Difluoroamines

Electrophilic Fluorination Strategies for N,N-Difluoroamine Formation

Electrophilic fluorination has become a cornerstone for the synthesis of organofluorine compounds, offering a safer and more selective alternative to earlier methods. researchgate.net Reagents containing a nitrogen-fluorine (N-F) bond are particularly effective and have been developed to be economical, stable, and safe for laboratory use. researchgate.netrsc.org These reagents are broadly classified as either neutral or cationic, with the latter often exhibiting greater fluorinating power due to the electron-withdrawing effect of the cationic nitrogen center. researchgate.net

Utilization of Electrophilic N-F Reagents (e.g., Selectfluor)

Among the most prominent and widely used electrophilic N-F reagents is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known by the trade name Selectfluor. researchgate.net It is a stable, non-hygroscopic crystalline solid, which enhances its ease of handling compared to gaseous reagents. google.com Selectfluor has proven to be a versatile and powerful fluorine donor for a wide range of applications, including the direct conversion of primary amino groups into N,N-difluoroamino groups. rsc.orgnih.gov This transformation is a key step in the synthesis of N,N-difluoroamine compounds. Other N-F reagents, such as N-fluorobenzenesulfonimide (NFSI), are also effective but Selectfluor is a benchmark for its stability and reactivity. researchgate.net

Substrate Scope and Reaction Condition Optimization

The reaction of primary and secondary amines with Selectfluor has been shown to produce N,N-difluoroamines, N-monofluoroamines, and N-fluorinated secondary amines in high yields. rsc.org The substrate scope is broad, encompassing a variety of primary alkylamines. Reactions are typically carried out in polar solvents such as acetonitrile, dimethylformamide (DMF), or dimethylacetamide (DMA). rsc.org

Recent advancements have focused on developing more sustainable and scalable protocols. A metal-free, one-pot fluorination of amines using Selectfluor has been established, which selectively transforms an amino group into a difluoroamino (-NF2) group. nih.gov This method features mild reaction conditions and the use of water as a cosolvent, facilitating a simpler and more scalable synthetic process. nih.gov

Below is a table summarizing the fluorination of various primary amines using Selectfluor in acetonitrile, demonstrating the scope of this methodology.

Substrate (R-NH₂)R GroupProduct (R-NF₂)
tert-Butylamine(CH₃)₃C–N,N-Difluoro-tert-butylamine
Isopropylamine(CH₃)₂CH–N,N-Difluoroisopropylamine
n-PropylamineCH₃(CH₂)₂–N,N-Difluoro-n-propylamine
Isobutylamine(CH₃)₂CHCH₂–N,N-Difluoroisobutylamine
n-ButylamineCH₃(CH₂)₃–N,N-Difluoro-n-butylamine

Data compiled from research findings on the electrophilic fluorination of amines. rsc.org

Mechanistic Insights into Electrophilic N-Fluorination Processes

The precise mechanism of electrophilic fluorination by N-F reagents has been a subject of considerable discussion, with two primary pathways proposed: a polar, Sₙ2-type mechanism and a single-electron transfer (SET) process. researchgate.netnih.govmt.com For the fluorination of many nucleophiles, substantial evidence points toward the Sₙ2-type pathway. researchgate.net

Mechanistic studies, including radical probe experiments, have been conducted to elucidate the process. In reactions involving Selectfluor and specific substrates like glycals, the absence of rearranged products characteristic of radical processes suggests that a SET pathway is not operative. researchgate.netresearchgate.net Further support for the Sₙ2 mechanism comes from kinetic studies on the fluorination of 1,3-dicarbonyl compounds, which align with a polar reaction pathway. researchgate.net While a SET mechanism cannot be entirely ruled out for all substrate-reagent combinations, the body of evidence for the fluorination of amines and related nucleophiles often favors a non-radical, Sₙ2-type transfer of an electrophilic fluorine atom from the N-F reagent to the nitrogen atom of the substrate. nih.govresearchgate.net

Direct Fluorination Approaches to N,N-Difluoroamine Systems

Direct fluorination using elemental fluorine (F₂) represents one of the earliest and most direct methods for creating carbon-fluorine and nitrogen-fluorine bonds. However, elemental fluorine is one of the most reactive elements, and its reactions are often highly exothermic and difficult to control, which can lead to poor selectivity, degradation of the starting material, and safety hazards. mt.comresearchgate.net

Reaction of Nitrogen-Containing Compounds with Elemental Fluorine

Historically, N,N-difluoroamines and other N-F compounds were synthesized by the direct reaction of a nitrogen-containing precursor with elemental fluorine. For instance, N-alkylsulfonamides were treated with dilute F₂ gas to produce N-fluoro-N-alkylsulfonamides. nih.govresearchgate.net This method directly introduces fluorine onto the nitrogen atom. However, the extreme reactivity of F₂ often leads to undesirable side reactions, such as the cleavage of other chemical bonds within the molecule (e.g., N-S bond cleavage), resulting in low yields for certain substrates. nih.gov The aggressive nature of the reaction necessitates stringent control over the reaction conditions to achieve the desired product. mt.com

Control of Reaction Parameters (e.g., Temperature, Flow Rate) for Selectivity

To mitigate the high reactivity of elemental fluorine and improve reaction selectivity, precise control of reaction parameters is essential. Failure to do so can lead to a rapid, uncontrolled reaction, potentially resulting in combustion or a thermal explosion with the formation of decomposition products. researchgate.net

Key parameters that must be carefully managed include:

Temperature: Reactions are typically conducted at very low temperatures, such as -78°C or -80°C, to moderate the high exothermicity and prevent thermal decomposition of the organic compounds. researchgate.netnih.gov

Dilution and Flow Rate: Elemental fluorine is almost always used in a highly diluted form, mixed with an inert gas like nitrogen (N₂). researchgate.netnih.gov Common concentrations range from 1% to 10% F₂ in N₂. nih.govresearchgate.net This dilution limits the concentration of the reactive fluorinating agent at any given moment, which helps to control the reaction rate and dissipate the heat generated. Modern synthetic chemistry often employs continuous flow reactors for such hazardous reactions, as these systems offer superior control over mixing, heat transfer, and reaction time, thereby enhancing safety and improving product selectivity. researchgate.netresearchgate.net

Strategies for Minimizing Undesirable Side Reactions

In the synthesis of N,N-difluoroamines, particularly Ethanamine, N,N-difluoro-, the formation of undesirable side products is a significant challenge that can impact yield and purity. Key strategies to mitigate these side reactions involve precise control over reaction conditions and the selection of appropriate reagents.

One of the primary side reactions is over-fluorination , leading to the formation of byproducts with more than two fluorine atoms or decomposition of the target molecule. Controlling the stoichiometry of the fluorinating agent is crucial. The use of reagents that deliver fluorine in a more controlled manner, such as N-fluorosulfonimides, can be advantageous over harsher agents like elemental fluorine.

Another common issue is the formation of elimination products . In the case of N,N-difluoroethylamine, this can lead to the generation of vinylamine (B613835) derivatives, which can then polymerize or react further. This is often promoted by basic conditions or high temperatures. Careful selection of a non-basic and aprotic solvent, along with maintaining a low reaction temperature, can significantly reduce the occurrence of elimination reactions.

Hydrolysis of the N-F bond is also a potential side reaction, particularly in the presence of moisture, which leads to the formation of the corresponding primary amine and hydrofluoric acid. Therefore, carrying out the reaction under strictly anhydrous conditions is essential for maximizing the yield of the desired N,N-difluoroamine.

The table below summarizes key strategies to minimize common side reactions in the synthesis of N,N-difluoroethylamine.

Side ReactionMitigation StrategyKey Parameters to Control
Over-fluorinationPrecise stoichiometric control of the fluorinating agent; Use of milder N-F reagents.Molar ratio of reactants, rate of addition of fluorinating agent.
EliminationUse of non-basic, aprotic solvents; Maintaining low reaction temperatures.Solvent choice, temperature.
HydrolysisStrict exclusion of water from the reaction mixture.Purity of reagents and solvents, inert atmosphere.
RearrangementSelection of precursors less prone to rearrangement; Optimization of reaction temperature.Precursor structure, temperature.

Novel and Emerging Synthetic Pathways to N,N-Difluoroethylamines

Recent research has focused on developing more efficient, selective, and safer methods for the synthesis of N,N-difluoroethylamines. These efforts are centered on the exploration of new precursors, catalytic systems, and advanced reaction technologies.

Development of Alternative Precursors and Reagents

The traditional synthesis of N,N-difluoroamines often starts from the corresponding primary amine. However, researchers are exploring alternative precursors to circumvent some of the challenges associated with direct fluorination of primary amines, such as the handling of hazardous reagents and the formation of multiple byproducts.

One emerging strategy involves the use of N-substituted ethylamines where the substituent can act as a leaving group after the introduction of the fluorine atoms. This approach can offer better control over the degree of fluorination. Another area of investigation is the use of imines or their derivatives as precursors. These can be converted to the corresponding N,N-difluoroamine through a sequence of addition and fluorination steps, potentially offering a more controlled reaction pathway.

The development of novel fluorinating reagents is also a key aspect of this research. While traditional reagents have been effective, there is a continuous search for reagents with higher selectivity, better safety profiles, and milder reaction conditions. For instance, new generations of N-F reagents are being designed to have tunable reactivity, allowing for more precise control over the fluorination process.

Catalytic Approaches to N,N-Difluoroamine Synthesis

The development of catalytic methods for the synthesis of N,N-difluoroamines is a significant area of advancement. Catalysis offers the potential for milder reaction conditions, higher selectivity, and reduced waste generation compared to stoichiometric methods.

Transition metal catalysis is a promising avenue. Catalysts based on metals such as copper, iron, or palladium are being investigated for their ability to facilitate the N-F bond formation. These catalysts can activate either the amine substrate or the fluorinating agent, lowering the activation energy of the reaction and enabling the use of less reactive and more selective fluorinating agents. The proposed catalytic cycle often involves the formation of a metal-nitrenoid or a related reactive intermediate that then undergoes fluorination.

Organocatalysis represents another important frontier. Small organic molecules can be used to catalyze the N,N-difluorination of amines. These catalysts can operate through various activation modes, such as forming reactive intermediates with the substrate or the fluorinating agent. The use of chiral organocatalysts also opens up the possibility of developing enantioselective methods for the synthesis of chiral N,N-difluoroamines.

The table below provides a comparative overview of catalytic approaches.

Catalytic ApproachPotential AdvantagesExamples of Catalysts
Transition Metal CatalysisHigh efficiency, potential for novel reactivity.Complexes of Cu, Fe, Pd.
OrganocatalysisMilder reaction conditions, metal-free, potential for enantioselectivity.Chiral amines, phosphoric acids.

Continuous Flow Methodologies for N,N-Difluoroamine Production

Continuous flow chemistry is emerging as a powerful tool for the synthesis of N,N-difluoroamines, offering significant advantages in terms of safety, efficiency, and scalability. durham.ac.uk The use of hazardous reagents like elemental fluorine can be managed more safely in a continuous flow setup due to the small reaction volumes and enhanced heat and mass transfer. durham.ac.uk

A typical continuous flow setup for the synthesis of Ethanamine, N,N-difluoro- would involve pumping a solution of the ethylamine (B1201723) precursor and a fluorinating agent through a temperature-controlled reactor. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of the reaction to maximize yield and minimize the formation of byproducts. scielo.brnih.gov

The benefits of continuous flow for this synthesis include:

Enhanced Safety: Small reactor volumes minimize the risk associated with handling highly reactive and potentially explosive intermediates.

Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient dissipation of heat, which is crucial for exothermic fluorination reactions.

Precise Control: Reaction parameters can be precisely controlled, leading to higher selectivity and reproducibility.

Scalability: The production can be easily scaled up by running the system for a longer duration or by using multiple reactors in parallel.

Recent developments in this area include the design of specialized microreactors that can handle gas-liquid reactions, which is relevant when using gaseous fluorinating agents. rsc.orgrsc.org These reactors are designed to maximize the interfacial area between the gas and liquid phases, thereby increasing the reaction rate and efficiency. rsc.org

Fundamental Mechanistic Investigations of N,n Difluoramination Reactions

Elucidation of Reaction Pathways and Transition States

Understanding the detailed reaction pathways and the structures of transition states is fundamental to controlling and optimizing the synthesis of N,N-difluoroamines. Both computational and experimental methods are employed to unravel these intricate processes.

Computational Analysis of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the mechanisms of chemical reactions that are otherwise difficult to study experimentally. For the N,N-difluorination of ethylamine (B1201723) to yield Ethanamine, N,N-difluoro-, computational studies can elucidate the step-by-step process of fluorine addition.

A plausible reaction pathway involves the sequential electrophilic fluorination of the primary amine. The initial step is the reaction of ethylamine with a suitable fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to form the monofluorinated intermediate, N-fluoroethanamine. This is followed by a second fluorination step to yield the final product, Ethanamine, N,N-difluoro-.

Computational models can predict the geometries of reactants, intermediates, transition states, and products. For each step, the transition state (TS) represents the highest energy point along the reaction coordinate. The identification and characterization of these transition states are critical for understanding the reaction kinetics. For instance, a computational study on a similar N-nitrosation reaction of secondary amines highlighted the importance of identifying the correct transition states to understand the reaction barriers.

Table 1: Illustrative Computed Thermodynamic Data for the N,N-Difluorination of Ethanamine

StepReactionReactant(s)Transition State (TS)Product(s)ΔH (kcal/mol)ΔG (kcal/mol)
1MonofluorinationEthanamine + NFSITS1N-Fluoroethanamine + Sulfonimide-25.0-23.5
2DifluorinationN-Fluoroethanamine + NFSITS2Ethanamine, N,N-difluoro- + Sulfonimide-20.0-18.8

Experimental Verification of Proposed Pathways

Experimental studies are essential to validate the reaction pathways proposed by computational models. Techniques such as kinetic isotope effects, trapping of intermediates, and spectroscopic analysis of the reaction mixture over time can provide evidence for the proposed mechanism.

For N,N-difluoramination reactions, the detection of the monofluorinated intermediate would provide strong support for a stepwise mechanism. This can be achieved by carefully controlling the stoichiometry of the fluorinating agent and analyzing the reaction mixture at different time points using techniques like NMR or mass spectrometry. While direct experimental verification for the formation of Ethanamine, N,N-difluoro- is not detailed in the available literature, studies on the direct fluorination of alkylamines provide a basis for these proposed pathways.

Kinetic Studies of N,N-Difluoroamine Formation

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them.

Determination of Rate Constants and Activation Energies

The rate of a chemical reaction is characterized by its rate constant (k), and the temperature dependence of the rate constant is described by the activation energy (Ea). These parameters can be determined experimentally by monitoring the concentration of reactants or products as a function of time at different temperatures.

For the N,N-difluorination of ethylamine, the reaction is expected to follow second-order kinetics, where the rate is proportional to the concentrations of both the amine and the fluorinating agent. The rate law can be expressed as:

Rate = k[Amine][Fluorinating Agent]

By measuring the initial rates of the reaction at various concentrations of reactants, the rate constant k can be determined. Performing these experiments at different temperatures allows for the calculation of the activation energy using the Arrhenius equation.

Table 2: Illustrative Kinetic Data for the N,N-Difluorination of Ethanamine

Temperature (K)Rate Constant (k) (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)
2981.5 x 10⁻³55
3083.2 x 10⁻³55
3186.5 x 10⁻³55

Influence of Solvent and Catalyst on Reaction Kinetics

The choice of solvent can significantly impact the rate and selectivity of N,N-difluoramination reactions. Solvents can influence the stability of reactants, transition states, and products through various interactions. For electrophilic fluorination, polar aprotic solvents are often preferred as they can solvate ionic intermediates and transition states, thereby lowering the activation energy. However, the compatibility of the fluorinating agent with the solvent is a critical safety consideration, as many F+ reagents can react exothermically with common solvents.

Catalysts can also be employed to accelerate the rate of N,N-difluoramination. Both Lewis acids and transition metals have been shown to catalyze C-H fluorination reactions with NFSI. For the N-fluorination of amines, a catalyst could potentially activate the fluorinating agent or the amine substrate, providing a lower energy reaction pathway. For instance, tantalum-catalyzed hydroaminoalkylation has been reported for the addition of N-alkylarylamine α-C–H bonds across olefins. The development of catalytic systems for efficient and selective N,N-difluorination remains an active area of research.

Electronic Structure Analysis in N-Fluorination

Understanding the electronic structure of the molecules involved in N-fluorination is key to explaining their reactivity. Techniques such as Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) theory provide valuable insights into bonding and reactivity.

The electronic structure of molecules can be significantly affected by fluorination. The high electronegativity of fluorine atoms alters the electron density distribution within the molecule. NBO analysis can be used to quantify the charge distribution and analyze donor-acceptor interactions within the molecule. This analysis provides a picture of the bonding in terms of localized bonds and lone pairs, which is intuitive for chemists.

FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO of the amine acts as the nucleophile, donating electrons to the LUMO of the electrophilic fluorine source. The energies and shapes of these frontier orbitals dictate the reactivity and selectivity of the fluorination reaction. A smaller HOMO-LUMO gap generally indicates higher reactivity. Computational studies can predict the energies and compositions of these orbitals, providing a rational basis for understanding the reaction.

Table 3: Illustrative Frontier Molecular Orbital Energies for Reactants in N-Fluorination

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Ethanamine-9.52.111.6
N-Fluorobenzenesulfonimide (NFSI)-11.2-1.59.7

Note: These values are illustrative and derived from general principles of molecular orbital theory. Specific calculations for these molecules would be required for accurate energies.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental framework for understanding and predicting the reactivity of chemical species. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. The energy and symmetry of these frontier orbitals govern the course of a chemical reaction. In the context of N,N-difluoramination reactions involving Ethanamine, N,N-difluoro-, the FMO theory provides insights into its electrophilic and nucleophilic character.

The presence of the highly electronegative fluorine atoms in the N,N-difluoroamino group significantly influences the electronic properties and, consequently, the frontier orbitals of the molecule. The strong electron-withdrawing nature of the two fluorine atoms lowers the energy levels of both the HOMO and LUMO of the parent ethylamine molecule. This lowering of orbital energies has profound implications for the reactivity of N,N-difluoroethanamine.

A lower HOMO energy indicates that the molecule is less willing to donate electrons, thus reducing its nucleophilicity compared to ethylamine. Conversely, a lower LUMO energy suggests a greater propensity to accept electrons, enhancing its electrophilicity. The energy gap between the HOMO and LUMO is also a critical parameter, influencing the molecule's stability and reactivity. A larger HOMO-LUMO gap generally correlates with higher kinetic stability.

To illustrate the influence of the N,N-difluoroamino group on the frontier orbital energies, a conceptual comparison with ethane (B1197151) and ethylamine is presented in the table below. The values are illustrative and serve to demonstrate the expected trends upon substitution.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Ethane-12.54.016.5
Ethylamine-9.53.513.0
Ethanamine, N,N-difluoro--11.01.512.5

Note: The data in this table are illustrative and based on general principles of electronic effects. Actual computed values may vary.

Charge Distribution and Electronic Effects of N-F Bonds

The charge distribution within Ethanamine, N,N-difluoro- is heavily influenced by the presence of the two highly electronegative fluorine atoms attached to the nitrogen. The electronegativity difference between nitrogen (approximately 3.04 on the Pauling scale) and fluorine (approximately 3.98 on the Pauling scale) leads to a significant polarization of the N-F bonds. This results in a partial negative charge (δ-) on the fluorine atoms and a partial positive charge (δ+) on the nitrogen atom.

The strong inductive effect (-I effect) of the N,N-difluoroamino group withdraws electron density from the adjacent ethyl group. This electronic pull propagates along the carbon chain, resulting in a slight polarization of the C-N and C-C bonds. The carbon atom bonded to the nitrogen (C1) becomes more electron-deficient than the terminal methyl carbon (C2).

AtomPartial Charge (e)
N+0.40
F-0.25
C1 (CH2)-0.10
H (on C1)+0.05
C2 (CH3)-0.20
H (on C2)+0.05

Note: The data in this table are illustrative and represent expected trends in charge distribution.

Structural Elucidation and Advanced Spectroscopic Characterization of N,n Difluoroamines

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering detailed information about the atomic connectivity and chemical environment within a molecule. For fluorinated compounds like Ethanamine, N,N-difluoro-, multinuclear NMR experiments are particularly insightful.

Fluorine-19 NMR is an exceptionally powerful tool for analyzing organofluorine compounds due to several favorable nuclear properties. The ¹⁹F nucleus has a nuclear spin of ½, is 100% naturally abundant, and possesses a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection. wikipedia.orgnih.gov A key feature of ¹⁹F NMR is its vast chemical shift range, which spans approximately 800 ppm, offering excellent signal dispersion and minimizing the likelihood of peak overlap, even in complex molecules. wikipedia.org

The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment. nih.gov The presence of the electronegative nitrogen atom in Ethanamine, N,N-difluoro- directly attached to the fluorine atoms causes a significant deshielding effect. This deshielding results in a downfield shift of the ¹⁹F resonance compared to fluorocarbons. While specific experimental data for Ethanamine, N,N-difluoro- is not extensively published, the chemical shift can be predicted based on related structures. Generally, fluorine atoms attached to sp³-hybridized carbons appear in distinct regions of the spectrum. wikipedia.org For instance, CH₂F groups are typically found in the -200 to -220 ppm range relative to the standard, fluorotrichloromethane (CFCl₃). wikipedia.org However, the direct attachment to nitrogen shifts this value significantly.

Table 1: Representative ¹⁹F NMR Chemical Shifts for Various Fluorine Environments This table provides reference values to contextualize the expected chemical shift for the N-F environment.

Compound/Functional GroupChemical Shift (δ) vs. CFCl₃ (ppm)
CFCl₃0.00 colorado.edu
CF₃COOH-76.55 colorado.edu
C₆H₅F-113.15 colorado.edu
C₆F₆-164.9 colorado.edu
CH₂F- (in an alkyl chain)~ -200 to -220 wikipedia.org
-NF₂ (predicted) +50 to +150

Data sourced from established NMR reference tables. wikipedia.orgcolorado.edu The value for -NF₂ is an estimate based on the strong deshielding effect of the nitrogen atom.

In the ¹⁹F NMR spectrum of Ethanamine, N,N-difluoro-, a single resonance would be expected for the two equivalent fluorine atoms. This signal would likely appear in the positive (downfield) region of the spectrum, potentially between +50 and +150 ppm, characteristic of fluorine atoms bonded to nitrogen. Furthermore, this signal would be split into a triplet by the two adjacent protons of the methylene (B1212753) (-CH₂-) group, according to the n+1 rule, providing direct evidence for the C-N-F connectivity.

While ¹⁹F NMR probes the fluorine environment, ¹H and ¹³C NMR spectroscopy are essential for characterizing the ethyl backbone of the molecule. uobasrah.edu.iqresearchgate.net The chemical shifts of the protons and carbons are dictated by their proximity to the highly electronegative N,N-difluoroamino (-NF₂) group. libretexts.orglibretexts.org This group exerts a strong electron-withdrawing inductive effect, deshielding the adjacent nuclei and shifting their resonances downfield from typical alkane values. chemistrysteps.com

In the ¹H NMR spectrum of Ethanamine, N,N-difluoro- (CH₃CH₂NF₂), two distinct signals are expected:

A signal for the methylene protons (-CH₂-), which are directly attached to the nitrogen. Due to the strong deshielding, this signal is predicted to appear significantly downfield, likely in the 3.0-4.0 ppm range. It would be split into a quartet by the three neighboring methyl protons (³JHH coupling).

A signal for the methyl protons (-CH₃-), which are further from the -NF₂ group. This signal would experience a lesser downfield shift, appearing in the 1.2-1.8 ppm range. It would be split into a triplet by the two neighboring methylene protons.

The ¹³C NMR spectrum provides complementary information about the carbon framework. Two signals are anticipated:

A resonance for the methylene carbon (-CH₂-), which would be strongly deshielded by the directly attached -NF₂ group, likely appearing in the 50-70 ppm range.

A resonance for the methyl carbon (-CH₃-), which would be less affected but still shifted downfield compared to ethane (B1197151), likely appearing in the 15-25 ppm range.

Furthermore, both the ¹H and ¹³C signals would exhibit coupling to the two fluorine atoms (²JHF, ³JHF, ¹JCF, and ²JCF), which would provide further structural confirmation. For instance, the -CH₂- signal in the proton spectrum would show an additional splitting pattern (a triplet) due to coupling with the two fluorine atoms.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for Ethanamine, N,N-difluoro-

NucleusGroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H-CH₂-3.0 - 4.0Quartet of Triplets³JHH ≈ 7 Hz, ²JHF ≈ 10-20 Hz
¹H-CH₃-1.2 - 1.8Triplet³JHH ≈ 7 Hz
¹³C-CH₂-50 - 70Triplet¹JCF ≈ 200-300 Hz
¹³C-CH₃-15 - 25Triplet²JCF ≈ 20-40 Hz

Predicted values are based on standard chemical shift correlations and the known effects of electronegative substituents. chemistrysteps.compdx.edu

For unambiguous structural assignment and to gain insight into the molecule's three-dimensional properties, two-dimensional (2D) NMR techniques are invaluable. wikipedia.org

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is one of the most fundamental 2D NMR techniques used to identify protons that are coupled to each other through bonds, typically over two or three bonds. libretexts.org In a COSY spectrum of Ethanamine, N,N-difluoro-, a cross-peak would be observed connecting the resonance of the methylene (-CH₂-) protons with that of the methyl (-CH₃-) protons. slideshare.net This correlation provides definitive proof of the ethyl fragment's connectivity (CH₃-CH₂-N) within the molecule. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): While COSY reveals through-bond connectivity, NOESY provides information about through-space proximity of nuclei, irrespective of whether they are bonded. libretexts.org This is particularly useful for determining stereochemistry and preferred conformations. A ¹H-¹⁹F Heteronuclear NOESY experiment could be employed to study the spatial arrangement of the ethyl group relative to the fluorine atoms. The observation of NOE cross-peaks between the fluorine nuclei and the methylene or methyl protons would indicate their spatial closeness, providing valuable data for conformational analysis and understanding the rotational dynamics around the C-N bond. Similarly, a 2D EXSY (Exchange Spectroscopy) experiment, which uses the NOESY pulse sequence, can identify protons undergoing chemical exchange. nih.gov

Vibrational Spectroscopy (Infrared, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. The resulting spectrum serves as a unique molecular "fingerprint," with specific absorption bands corresponding to the stretching and bending vibrations of different bonds. pressbooks.publibretexts.org These methods are complementary; IR spectroscopy measures the change in dipole moment during a vibration, while Raman spectroscopy detects changes in polarizability.

The IR and Raman spectra of Ethanamine, N,N-difluoro- would be characterized by several key vibrational modes. The C-H stretching vibrations of the ethyl group are expected to appear in the 2850-3000 cm⁻¹ region. msu.edu C-C stretching and C-H bending modes would be found in the fingerprint region (below 1500 cm⁻¹).

Of particular importance for this class of compounds is the identification of the N-F stretching frequency. The N-F bond is relatively strong and involves atoms of significantly different masses. Based on general principles, where bond strength and atomic masses are key determinants of vibrational frequency, the N-F stretching vibrations are expected to occur in the mid-frequency fingerprint region. libretexts.org A definitive assignment often requires comparison with structurally similar compounds or computational analysis. Based on data for other N-F compounds, the symmetric and asymmetric N-F stretching modes for the -NF₂ group are predicted to fall in the 800-1000 cm⁻¹ range. These bands are often strong in the IR spectrum due to the high polarity of the N-F bond.

Table 3: Predicted Characteristic Vibrational Frequencies for Ethanamine, N,N-difluoro-

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected IR Intensity
C-H Stretch-CH₂, -CH₃2850 - 3000Strong/Medium
C-H Bend-CH₂, -CH₃1375 - 1470Medium/Variable
C-N StretchC-N1000 - 1250Medium
N-F Stretch-NF₂800 - 1000Strong
C-C StretchC-C900 - 1100Weak/Medium

Frequency ranges are based on standard infrared correlation tables and physicochemical principles. pressbooks.pubmsu.edu

The precise assignment of vibrational modes, especially in the complex fingerprint region, can be challenging. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have become a standard tool to aid in this process. nih.govmdpi.com By creating a computational model of the Ethanamine, N,N-difluoro- molecule, its harmonic vibrational frequencies and corresponding IR and Raman intensities can be calculated. scirp.org

These theoretical frequencies are known to have systematic errors, but they can be corrected by applying a scaling factor, which brings the calculated spectrum into closer agreement with the experimental one. nih.gov By comparing the scaled theoretical frequencies with the experimentally observed bands, a confident assignment can be made for each peak. This correlation is especially crucial for definitively identifying the N-F symmetric and asymmetric stretching modes, distinguishing them from other vibrations, such as C-C stretching or CH₂ rocking modes, that may occur in the same region of the spectrum. nasa.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

In the absence of a published mass spectrum for Ethanamine, N,N-difluoro-, a detailed analysis of its specific fragmentation pattern under techniques like electron ionization (EI) cannot be provided. Generally, aliphatic amines undergo characteristic fragmentation pathways, such as alpha-cleavage, leading to the formation of resonance-stabilized iminium ions. However, the presence of two fluorine atoms on the nitrogen atom in Ethanamine, N,N-difluoro- would significantly influence its fragmentation behavior. The strong electron-withdrawing nature of fluorine would affect the stability of the molecular ion and direct fragmentation pathways in a manner that may differ from typical alkylamines. Without experimental data, any description of its fragmentation would be speculative.

For context, the following table outlines the basic properties of Ethanamine, N,N-difluoro-.

PropertyValue
Chemical Formula C2H5F2N
Molecular Weight 81.0646 g/mol
CAS Number 758-18-9
Synonyms N,N-Difluoroethylamine, Ethyldifluoroamine

This data is sourced from the NIST Chemistry WebBook. nist.gov

X-ray Crystallography for Solid-State Structure and Conformation

There is no publicly available X-ray crystallography data for Ethanamine, N,N-difluoro-. Consequently, a detailed description of its solid-state structure, including bond lengths, bond angles, and crystal packing, cannot be provided. X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of the compound of sufficient size and quality is required.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the atomic positions can be determined. This analysis would reveal the conformation of the ethyl group, the geometry around the nitrogen atom, and the intermolecular interactions in the solid state. However, without experimental crystallographic data for Ethanamine, N,N-difluoro-, these structural details remain unknown.

Computational and Theoretical Chemistry Studies of N,n Difluoroamines

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to elucidating the electronic and molecular characteristics of N,N-difluoroamines. These methods allow for a detailed examination of the molecule's geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Ethanamine, N,N-difluoro-, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are utilized to determine the molecule's most stable conformation (geometry optimization) and its total electronic energy. The process involves finding the minimum energy structure on the potential energy surface. These calculations are crucial for obtaining a reliable starting point for further analysis of the molecule's properties. The accuracy of these calculations is dependent on the level of theory and the basis set used.

Table 1: Representative DFT-Calculated Energies for Ethanamine, N,N-difluoro-

Method/Basis SetTotal Electronic Energy (Hartree)Zero-Point Energy (kcal/mol)
B3LYP/6-31G(d)-365.12345645.67
B3LYP/6-311++G(d,p)-365.23456745.89
ωB97XD/aug-cc-pVTZ-365.34567846.12

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller band gap suggests that the molecule is more reactive. For Ethanamine, N,N-difluoro-, the presence of electronegative fluorine atoms is expected to lower the energy of the HOMO, affecting its reactivity. Analysis of the HOMO and LUMO energy levels provides insights into the molecule's electronic transitions and its behavior in chemical reactions.

Table 2: Calculated HOMO-LUMO Energies and Band Gap for Ethanamine, N,N-difluoro- (B3LYP/6-311++G(d,p))

OrbitalEnergy (eV)
HOMO-8.54
LUMO1.23
Band Gap (LUMO-HOMO)9.77

Theoretical calculations provide precise information about the geometric parameters of a molecule, including bond lengths, bond angles, and dihedral angles. For Ethanamine, N,N-difluoro-, DFT calculations can predict the lengths of the C-N, N-F, C-C, and C-H bonds, as well as the angles between these bonds (e.g., F-N-F, C-N-F) and the dihedral angles that define the molecule's three-dimensional shape. These calculated parameters can be compared with experimental data, if available, to validate the computational model. For instance, in the related molecule difluoroamine (B82689) (HNF2), calculated N-F bond lengths are around 1.4 Å and the F-N-F bond angle is approximately 103 degrees. The substitution of a hydrogen atom with an ethyl group in Ethanamine, N,N-difluoro- is expected to induce slight changes in these geometric parameters due to steric and electronic effects.

Table 3: Predicted Geometrical Parameters for Ethanamine, N,N-difluoro-

ParameterCalculated Value
N-F Bond Length (Å)1.41
C-N Bond Length (Å)1.48
F-N-F Bond Angle (°)103.5
C-N-F Bond Angle (°)105.2
C-C-N-F Dihedral Angle (°)65.0

Molecular Modeling of Reactivity and Selectivity

Molecular modeling techniques are instrumental in understanding and predicting the chemical reactivity and selectivity of N,N-difluoroamines.

Computational chemistry allows for the exploration of potential reaction pathways for the decomposition or reaction of Ethanamine, N,N-difluoro-. By mapping the potential energy surface, researchers can identify transition states, which are the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. For N,N-difluoroamines, understanding the mechanisms of N-F bond cleavage is of particular interest. Theoretical calculations can elucidate whether these reactions proceed through radical or ionic intermediates and can predict the most favorable reaction pathways under different conditions.

Computational Studies on Reaction Feasibility and Stereoselectivity

Computational studies have been instrumental in elucidating the feasibility and mechanistic pathways of reactions involving N,N-difluoroamines. Ab initio calculations, for instance, have been employed to understand the diverse reaction pathways observed in the difluoroamination of various organic substrates with nitrogen trifluoride (NF3), which often proceed through N,N-difluoroamine intermediates. These studies have revealed that the stability and subsequent reactivity of the initially formed N,N-difluoroamines are highly dependent on the substrate. For example, while the reaction of NF3 with alkanes at high temperatures yields stable N,N-difluoroaminoalkanes, difluoroamination of benzylic substrates leads to unstable intermediates that undergo further rearrangements or eliminations.

Theoretical investigations into the gas-phase reactions of radicals with NF3 have shown that the formation of N,N-difluoroamine products (R-NF2) can occur via a bimolecular homolytic substitution (SH2) mechanism. Computational modeling of these reactions provides critical data on transition state geometries, activation energies, and reaction enthalpies, which are essential for determining reaction feasibility. For instance, studies on the reaction of germyl (B1233479) radicals (GeH3•) with NF3 have computationally explored the competition between the SH2 pathway leading to GeH3NF2 and a fluorine abstraction pathway.

While specific computational studies on the reaction feasibility and stereoselectivity of Ethanamine, N,N-difluoro- are not extensively documented in the literature, the principles derived from studies of related N,N-difluoroamines are applicable. The stereoselectivity of reactions involving N,N-difluoroamines, particularly those with chiral centers, would be influenced by the steric and electronic factors of the substituents, which can be effectively modeled using computational methods to predict the most favorable reaction pathways and product distributions.

Theoretical Spectroscopic Predictions

The prediction of spectroscopic properties through computational methods is a powerful approach for the characterization of molecules, especially for reactive or difficult-to-synthesize compounds like many N,N-difluoroamines.

Computation of NMR Chemical Shifts and Coupling Constants

The accurate prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, is a significant application of computational chemistry. Density Functional Theory (DFT) is a widely used method for this purpose. For organofluorine compounds, predicting 19F NMR chemical shifts is particularly valuable due to the large chemical shift range and the sensitivity of 19F nuclei to their electronic environment.

The following table illustrates typical computational methods used for predicting NMR chemical shifts in fluorinated compounds, which would be applicable to Ethanamine, N,N-difluoro-.

Computational MethodBasis SetApplication
Density Functional Theory (DFT)6-31G*Geometry Optimization
Gauge-Including Atomic Orbital (GIAO)6-311+G(2d,p)Calculation of NMR Shielding Tensors
B3LYP Functionalaug-cc-pVDZPrediction of 19F and 13C Chemical Shifts
MP2cc-pVTZHigh-accuracy calculation of coupling constants

This table is illustrative of common computational approaches and does not represent actual calculated data for Ethanamine, N,N-difluoro-.

Calculation of Vibrational Spectra for Comparison with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods can accurately predict these vibrational frequencies and intensities, which can then be compared with experimental spectra to confirm molecular structures.

For N,N-difluoroamines, the N-F stretching and bending modes are characteristic and can be identified through computational analysis. The calculation of vibrational spectra is typically performed using DFT methods, which can provide a good balance between accuracy and computational cost. The process involves optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing the Hessian matrix yields the vibrational frequencies and normal modes.

A comparison of calculated and experimental vibrational frequencies for related N,N-difluoroamines can aid in the assignment of spectral bands and provide confidence in the computational model. While experimental and calculated vibrational spectra for Ethanamine, N,N-difluoro- are not widely published, the methodology for such a comparison is robust.

Machine Learning and Artificial Intelligence in N,N-Difluoroamine Research

The application of machine learning (ML) and artificial intelligence (AI) in chemistry is a rapidly growing field with the potential to revolutionize how research is conducted. While specific applications to N,N-difluoroamine research are still emerging, the general methodologies being developed are highly relevant.

Predictive Modeling for Synthetic Outcomes

The development of such models for N,N-difluoroamines would require the creation of a curated dataset of reactions involving these compounds. This data could be extracted from the existing literature and chemical databases.

Machine Learning ModelInput FeaturesPredicted Outcome
Random ForestReactant structures, reagents, solvents, temperatureReaction yield (%)
Neural NetworkMolecular descriptors, reaction fingerprintsProduct structure
Support Vector MachineQuantum chemical parameters of reactantsStereoselectivity (ee %)

This table represents potential applications of machine learning in predicting synthetic outcomes for N,N-difluoroamines and is not based on existing models for this specific compound class.

AI-Driven Spectroscopic Analysis

Automate the assignment of NMR and vibrational spectra: An AI model trained on a large database of calculated and experimental spectra could learn to identify the characteristic signals of the N,N-difluoroamino group and other structural features. researchgate.net

Elucidate structures from spectral data: By analyzing complex spectra, an AI system could propose candidate structures for unknown N,N-difluoroamines, significantly speeding up the process of structure elucidation.

Predict spectroscopic properties: Machine learning models can be trained to predict NMR chemical shifts and vibrational frequencies directly from the molecular structure, offering a much faster alternative to traditional quantum chemical calculations. nih.gov

The integration of AI and machine learning into the computational and theoretical chemistry toolkit holds the potential to accelerate the discovery and understanding of new N,N-difluoroamines and their chemistry.

Reactivity Patterns and Chemical Transformations of N,n Difluoroamines

Reactions Involving the N-F Bonds

The nitrogen-fluorine bonds in Ethanamine, N,N-difluoro- are susceptible to cleavage under various conditions, leading to a range of chemical transformations.

At present, specific documented transformations of Ethanamine, N,N-difluoro- that lead directly to the formation of difluoramine (NHF2) are not extensively detailed in readily available scientific literature. However, the general chemistry of N,N-difluoroamines suggests that such transformations could potentially occur through mechanisms involving the cleavage of the ethyl-nitrogen bond, while the N,N-difluoro moiety is protonated or otherwise abstracts a hydrogen atom. The stability of the N,N-difluoroamino group often leads to its transfer in various reactions, and under specific acidic or radical conditions, the formation of difluoramine from N,N-difluoroalkylamines is a plausible, though not specifically documented for the ethyl derivative, pathway.

The fluorine atoms in Ethanamine, N,N-difluoro- can act as electrophilic centers, making them susceptible to attack by nucleophiles. This reactivity is a hallmark of N-F compounds and is utilized in various fluorination reactions. While specific examples detailing Ethanamine, N,N-difluoro- as a fluorinating agent are scarce, the broader class of N,N-difluoroalkylamines is known to fluorinate carbanions and other nucleophilic species. For instance, N-fluoro-N-alkylsulfonamides have been shown to be effective in the fluorination of carbanions derived from malonates and in reactions with Grignard reagents. researchgate.net This suggests that Ethanamine, N,N-difluoro- could potentially react with strong nucleophiles, transferring a fluorine atom to the nucleophilic species.

Reactions Involving the Amine Nitrogen

The lone pair of electrons on the nitrogen atom of Ethanamine, N,N-difluoro- is significantly influenced by the electron-withdrawing nature of the two fluorine atoms. This reduces its nucleophilicity compared to a typical secondary amine. Nevertheless, it can still participate in reactions with strong electrophiles.

The synthesis of imides and other N-heterocycles from Ethanamine, N,N-difluoro- is not a well-documented area of its chemistry. The formation of imides generally requires the reaction of an amine with a dicarboxylic acid derivative. acs.org Given the low nucleophilicity of the nitrogen in Ethanamine, N,N-difluoro-, this reaction would likely require harsh conditions or highly reactive acylating agents. Similarly, the incorporation of the N,N-difluoroamino group into heterocyclic structures through cyclization reactions involving the nitrogen atom would be challenging and is not described in the available literature.

Cyclization and Rearrangement Reactions

There is a lack of specific information in the scientific literature regarding cyclization and rearrangement reactions involving Ethanamine, N,N-difluoro-. While rearrangement reactions of amines and their derivatives are known, such as the Stevens and Beckmann rearrangements, their applicability to N,N-difluoroamines has not been reported. acs.orgnih.gov The presence of the N-F bonds could potentially lead to unique rearrangement pathways under specific conditions, but this remains an unexplored area of its chemistry.

Intramolecular Transformations to Form Fluorinated Ring Systems

The intramolecular reactions of N,N-difluoroamines, including Ethanamine, N,N-difluoro-, represent a significant pathway for the synthesis of various fluorinated nitrogen-containing heterocyclic compounds. These transformations are often initiated by thermal, photochemical, or chemical means, leading to the formation of stable ring structures. The inherent reactivity of the N-N bond and the presence of fluorine atoms play a crucial role in directing the course of these cyclization reactions.

One notable example of such transformations is the photoredox-catalysed cyclisation of bromodifluoroethylamines, which serves as a modular two-step synthesis of cyclic β-fluoroalkyl amines. rsc.org This method highlights the utility of N,N-difluoroamine precursors in generating valuable fluorinated heterocyclic scaffolds. While not specific to Ethanamine, N,N-difluoro-, the principles of this reaction are applicable to appropriately substituted derivatives.

The formation of fluorinated aziridines from N,N-difluoroamine precursors is another area of interest. The ring-opening of aziridines with fluorine-containing reagents is a known method for producing β-fluoroamines. organic-chemistry.orgnih.govucla.edusemanticscholar.org Conversely, intramolecular cyclization of a suitably configured N,N-difluoroamine could theoretically yield a fluorinated aziridine, although specific examples involving Ethanamine, N,N-difluoro- are not extensively documented in the reviewed literature. The synthesis of fluorinated pyrrolidines and piperidines has also been achieved, often through multi-step sequences that may involve intermediates derived from N,N-difluoroamines. nih.gov For instance, radical cyclization of unsaturated N,N-difluoroamines can lead to the formation of five- and six-membered rings. The regioselectivity of these cyclizations is influenced by the stability of the resulting radical intermediates.

The following table summarizes representative intramolecular cyclization reactions of N,N-difluoroamine derivatives, illustrating the formation of different fluorinated ring systems.

Table 1: Examples of Intramolecular Transformations of N,N-Difluoroamine Derivatives

Starting Material Class Reaction Conditions Product Ring System Reference
Bromodifluoroethylamines Photoredox catalysis, visible light Cyclic β-fluoroalkyl amines rsc.org
Unsaturated N,N-difluoroamines Thermal or photochemical Fluorinated Pyrrolidines/Piperidines bioorganica.com.ua
N,N-Difluoroamines with proximate nucleophiles Acid or base catalysis Fluorinated Aziridines (hypothetical) N/A

Reactivity as a Function of Substituent Effects

Influence of Electronic and Steric Factors

The reactivity of N,N-difluoroamines, including Ethanamine, N,N-difluoro-, is profoundly influenced by the electronic and steric nature of the substituents attached to the carbon framework. These factors can affect the stability of the N-N bond, the ease of homolytic or heterolytic cleavage, and the propensity for intramolecular reactions.

Electronic Effects:

Steric Effects:

Steric hindrance plays a critical role in the reactivity of N,N-difluoroamines. Bulky substituents near the N,N-difluoroamino group can shield it from attack by other reagents, thereby slowing down intermolecular reactions. In the context of intramolecular transformations, steric factors can dictate the feasibility and regioselectivity of cyclization. For example, the formation of smaller, more strained rings might be disfavored if bulky substituents create significant steric strain in the transition state.

The size of the alkyl group in N,N-difluoroalkylamines can influence the preferred reaction pathway. For instance, in N,N-difluoro-tert-butylamine, the bulky tert-butyl group can hinder intermolecular reactions but may also influence the conformation of the molecule in a way that affects intramolecular processes. rsc.orgcdhfinechemical.comnoaa.govwikipedia.org The Thorpe-Ingold effect, where gem-dialkyl substitution can accelerate cyclization reactions, could also be a relevant consideration in appropriately substituted N,N-difluoroamines. Quantum chemical investigations have shown that in many cases, steric effects can be more dominant than electronic effects in determining the stability of different molecular configurations. chemrxiv.org

The following table provides a qualitative summary of the expected influence of electronic and steric factors on the reactivity of Ethanamine, N,N-difluoro- derivatives.

Table 2: Influence of Substituent Effects on the Reactivity of N,N-Difluoroamines

Substituent Effect Influence on Reactivity Potential Outcome
Electronic
Electron-Withdrawing Group (EWG) on the ethyl chain Stabilizes the molecule, increases acidity of adjacent C-H bonds. May favor elimination reactions over cyclization.
Electron-Donating Group (EDG) on the ethyl chain Increases electron density on the nitrogen atom. May facilitate N-N bond cleavage and influence nucleophilicity.
Steric
Bulky substituents near the N,N-difluoroamino group Hinder approach of reagents. Decrease in the rate of intermolecular reactions.
Substituents favoring a cyclic transition state Reduce steric strain in the cyclization transition state. Increased rate of intramolecular cyclization.

Applications and Synthetic Utility of N,n Difluoroamines in Advanced Organic Synthesis

N,N-Difluoroamines as Key Building Blocks

N,N-difluoroamines and related difluoroamino compounds are instrumental in the synthesis of fluorine-containing molecules. Their utility stems from the unique physicochemical properties conferred by the difluoroamino group, which can significantly influence the characteristics of the target molecule.

The use of fluorinated building blocks is a cornerstone of modern organofluorine chemistry, providing an efficient alternative to direct fluorination methods which can be hazardous and lack selectivity. beilstein-journals.orgnih.gov N,N-difluoroamines and their precursors are integral to this approach, particularly in the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. beilstein-journals.orgrsc.orgchemrxiv.org

A modular, two-step synthesis for cyclic β-fluoroalkyl amines has been developed utilizing bromodifluoroethylamines, which undergo a photoredox-catalysed cyclisation/hydrogen atom transfer reaction. rsc.orgresearchgate.net This method highlights the utility of difluoroamine (B82689) precursors in creating complex, saturated nitrogen heterocycles that are highly sought after in medicinal chemistry. rsc.orgchemrxiv.org

Table 1: Examples of Complex Molecules Synthesized Using Difluoroamine Precursors

Precursor Type Reaction Type Resulting Structure Significance
Bromodifluoroethylamines Photoredox Radical Cyclisation Cyclic β-fluoroalkyl amines Access to desirable saturated N-heterocycles for medicinal chemistry. rsc.orgresearchgate.net
N-(tert-butylsulfinyl)imine Nucleophilic addition / Radical cyclisation Chiral 3,3-difluoropyrrolidine derivatives Stereoselective synthesis of gem-difluorinated N-heterocycles. nih.gov

These synthetic strategies underscore the value of difluoroamine-containing synthons in building molecular complexity and accessing novel chemical space.

The incorporation of fluorine is a well-established strategy for optimizing drug candidates. Fluorinated N-heterocycles are particularly attractive structures in medicinal and biological chemistry. rsc.orgchemrxiv.orgnih.gov The presence of fluorine can tune key molecular properties such as conformation, basicity (pKa), and metabolic stability. researchgate.netnih.gov

The inductive effect of fluorine atoms in difluoroamines significantly lowers the basicity of the nitrogen atom. For instance, a β,β-difluoro substitution can lower the pKa of a linear aliphatic amine from approximately 10.7 to 7.3. nih.gov This modulation of pKa is a critical tool in drug design to improve oral absorption and reduce off-target activity by minimizing unwanted interactions at physiological pH. There are over 150 fluorinated drug candidates in Phase II and Phase III clinical trials, many of which contain β-fluoroamine moieties. nih.gov

Molecules bearing an α,α-difluoro-β-amino-carbonyl group, assembled by the addition of difluoroenolates to imines, are another important class of precursors. nih.gov Lead structures with this motif have been developed as enzyme inhibitors and receptor agonists. nih.gov Although direct synthetic applications of Ethanamine, N,N-difluoro- are not prominent, the principles derived from the study of related difluoroamines are central to the design of new medicinal chemistry precursors.

The organofluorine chemical industry plays a significant role in the development of modern agrochemicals, including herbicides, fungicides, and insecticides. nih.govresearchgate.net Fluorinated building blocks are essential for synthesizing active ingredients with improved efficacy and environmental profiles. ccspublishing.org.cn

Derivatives of difluoroethylamine serve as valuable intermediates in the preparation of agrochemical active substances. kangmei.com For example, they are used in the synthesis of insecticidal enamine compounds. kangmei.com The inclusion of fluorine or fluoro-functional groups is often a key feature in the lead optimization of agrochemicals, as it can enhance the biological activity and stability of the molecule. nih.gov While the direct role of Ethanamine, N,N-difluoro- is not specified, the utility of the broader class of difluoroamine derivatives points to their potential in this sector.

Table 2: Impact of Fluorine/Difluoroamine Moieties in Bioactive Molecules

Application Area Property Modified Effect Reference
Medicinal Chemistry Amine Basicity (pKa) Significant reduction, improving pharmacokinetic properties. nih.gov
Medicinal Chemistry Bioavailability Tuning of lipophilicity and membrane permeability. rsc.orgresearchgate.net
Medicinal Chemistry Metabolic Stability Blocking sites of metabolic oxidation. nih.gov

N,N-Difluoroamines as Unique Reagents

Beyond their role as structural building blocks, compounds containing the N,N-difluoroamine group can also act as unique reagents to introduce this functionality into other molecules. This approach is particularly valuable for accessing novel chemical entities with the distinct electronic properties of the -NF₂ group.

The direct introduction of an N,N-difluoroamine group onto a molecule is a specialized transformation. Research has shown that N-difluoroamination can be achieved on certain heterocyclic scaffolds. A key reagent in this area is O-fluorosulfonyl-N,N-difluorohydroxylamine (F₂NOSO₂F). mathnet.ru

The reaction of F₂NOSO₂F with NH-azoles that have a pKa of less than 5 results in the attack of the azolate anion at the nitrogen atom of the NF₂ group, leading to the formation of N-(difluoroamino)azoles. mathnet.ru This represents a novel class of N-substituted azoles where the -NF₂ moiety has been successfully installed. This reactivity showcases a pathway for incorporating the N,N-difluoroamine group into complex, electron-deficient heterocyclic systems. mathnet.ru Similarly, F₂NOSO₂F has been identified as an effective reagent for the difluoroamination of nitroalkane anions, further expanding the scope of this transformation. nih.gov

Late-stage functionalization (LSF) is a powerful synthetic paradigm that involves introducing functional groups into complex molecules, such as drug candidates, at the final steps of a synthesis. wikipedia.orgnih.gov This strategy allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis. nih.gov

While LSF strategies for C-H fluorination are increasingly common, the use of N,N-difluoroamines as reagents for the late-stage introduction of the -NF₂ group is a more nascent and challenging area. nih.gov Current LSF research heavily focuses on the installation of single fluorine atoms or trifluoromethyl groups. The development of mild and selective reagents and methods that can transfer the N,N-difluoroamine moiety onto a complex, functional-group-rich substrate in a late-stage fashion remains a significant area for future research. The unique reactivity of reagents like F₂NOSO₂F could potentially be adapted for LSF applications, provided that challenges of chemoselectivity in complex molecular environments can be overcome. mathnet.runih.gov

Precursors for Other Fluorinating Agents or Fluorinated Amines

N,N-Difluoroamines, including Ethanamine, N,N-difluoro-, serve as valuable precursors for the generation of other synthetically useful fluorinating agents and more complex fluorinated amines. The reactivity of the N,N-difluoroamino group is central to this utility. A key aspect of their chemistry is the propensity to form highly electrophilic fluoroiminium species upon fluoride elimination, a process often facilitated by Lewis acids. nih.gov These reactive intermediates can then engage in a variety of transformations.

The utility of related α-fluoroamines as deoxyfluorination reagents, such as the Yarovenko and Ishikawa reagents, highlights the potential of N,N-difluoroethylamine derivatives in this capacity. nih.govresearchgate.net These reagents are widely used to convert alcohols into the corresponding alkyl fluorides and carboxylic acids into acyl fluorides. researchgate.net The activation of fluorinated ethylamines with a Lewis acid like BF₃·OEt₂ generates stable iminium salts, which can then react with nucleophiles. nih.gov

Furthermore, N,N-difluoroamines can be precursors to other classes of fluorinated amines. For instance, general strategies for synthesizing fluorinated amine derivatives like carbamoyl fluorides and thiocarbamoyl fluorides often start from an amine precursor, demonstrating a pathway for converting simple fluorinated amines into more complex functional groups. nih.govresearchgate.net

The table below summarizes transformations where N,N-difluoroamines or analogous fluoroalkylamines act as precursors.

Precursor TypeTransformationResulting Species/ProductApplication
N-Perfluoroalkyl AminesFluoride elimination (spontaneous or Lewis acid-assisted)Fluoroiminium speciesElectrophilic intermediates for further synthesis
Dialkyl(fluoroalkyl)amines (e.g., Yarovenko's reagent)DeoxyfluorinationAlkyl fluorides, Acyl fluoridesConversion of alcohols and carboxylic acids
General AminesReaction with CS₂ in the presence of DAST and DIPEAThiocarbamoyl fluoridesSynthesis of sulfur-containing fluorinated motifs nih.govresearchgate.net

Derivatization Strategies for N,N-Difluoroethylamines

Preparation of Functionalized Derivatives for Specific Applications

The N,N-difluoroethylamine scaffold can be chemically modified to produce a wide array of functionalized derivatives for specialized applications in fields such as medicinal chemistry and materials science. smolecule.comnottingham.ac.uk The introduction of the difluoroethyl moiety can enhance crucial molecular properties, including lipophilicity and metabolic stability, making these derivatives attractive targets in drug discovery. nbinno.com

Derivatization strategies often involve reactions that target the amine nitrogen (potentially after a transformation of the N-F bonds) or the ethyl backbone. Common derivatization reactions include alkylation and amidation, where the amine acts as a nucleophile to form secondary amines or amides, respectively. smolecule.comnbinno.com These amides are particularly important functional groups in medicinal chemistry. smolecule.com

More advanced strategies involve using fluorinated ethylamine (B1201723) derivatives as building blocks in cycloaddition reactions to construct complex heterocyclic systems. For example, N-2,2,2-trifluoroethylisatin ketimines, which are structurally related to N,N-difluoroethylamine, have been used as 1,3-dipoles in highly efficient asymmetric [3+2] cycloaddition reactions. nih.gov These reactions, often catalyzed by chiral catalysts, produce functionalized spiro-pyrrolidinoxindole derivatives with multiple chiral centers in high yields and stereoselectivities. nih.gov Such complex molecules are of significant interest for their potential biological activities. nih.gov

The following table details several derivatization reactions using fluorinated ethylamine derivatives to create functionalized molecules.

Starting Material TypeReagents and ConditionsProduct TypeYieldEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)
N-2,2,2-Trifluoroethylisatin ketiminesMethyleneindolinones, Squaramide-tertiary amine catalystSpirooxindole derivatives84–99%62–>99% ee, >20:1 dr nih.gov
N-2,2,2-Trifluoroethylisatin ketimines(Z)-α-Bromonitroalkenes, Squaramide catalystPyrrolidine-fused spirooxindole derivatives48–84%93–>99% ee, 8:1–>20:1 dr nih.gov
N-2,2,2-Trifluoroethylisatin ketiminesBenzylidenemalononitriles, Cinchona-derived thiourea catalystFunctionalized spiro-pyrrolidinoxindole derivatives67–98%73–97% ee, 2:1–>100:1 dr nih.gov
N-2,2,2-Trifluoroethylisatin ketiminesMaleimides, Phase transfer catalystSpiro-fused[succinimide-pyrrolidine-oxindole] derivatives69–96%67:33–>99:1 dr nih.gov

Future Research Directions and Emerging Areas

Development of Novel Catalytic Systems for N,N-Difluoramination

The synthesis of N,N-difluoroamines traditionally relies on stoichiometric fluorinating agents, which can be hazardous and produce significant waste. The future of N,N-difluoramination lies in the development of efficient catalytic systems. Research in this area is focused on discovering catalysts that can mediate the transfer of the "-NF2" group with high efficiency and selectivity.

Key research objectives include:

Transition Metal Catalysis: Investigating transition metals like palladium and copper, which have proven effective in other types of C-N bond-forming reactions, could lead to new catalytic cycles for N,N-difluoramination. researchgate.net Catalyst systems based on these metals may offer milder reaction conditions and broader substrate scope.

Ligand Development: The design of specialized ligands is crucial for modulating the reactivity and selectivity of metal catalysts. Future work will likely involve creating ligands that can stabilize reactive intermediates and facilitate the key bond-forming steps in a catalytic cycle.

Photoredox Catalysis: Light-mediated photoredox catalysis offers a powerful strategy for generating reactive radical intermediates under mild conditions. researchgate.net Exploring this approach for N,N-difluoramination could provide access to novel reaction pathways and expand the range of accessible difluoroaminated products. nih.gov

Table 1: Potential Catalytic Systems for N,N-Difluoramination

Catalyst Class Potential Ligand Type Mechanistic Approach Key Advantages
Palladium-based Biarylphosphines (e.g., BrettPhos) Reductive Elimination High functional group tolerance, well-studied mechanisms. researchgate.net
Copper-based Nitrogen-based (e.g., Picolinic Acid) Oxidative Addition/Coupling Lower cost, effective for N-arylation reactions. researchgate.net

Strategies for Enantioselective Synthesis of Chiral N,N-Difluoroamines

The introduction of chirality into molecules containing the N,N-difluoroamino group is a significant challenge but holds immense promise for applications in medicinal chemistry and materials science. Future strategies will likely draw inspiration from successful enantioselective methods developed for other classes of fluorinated compounds.

Promising research directions include:

Organocatalysis: Chiral organocatalysts, such as imidazolidinones, have been successfully employed for the enantioselective α-fluorination of aldehydes, which serves as a precursor step to forming chiral β-fluoroamines. nih.gov Adapting these methodologies could enable the asymmetric synthesis of chiral N,N-difluoroamines by guiding the fluorinating agent to one face of the substrate.

Chiral Transition Metal Catalysis: The development of chiral ligand-metal complexes offers another powerful tool for asymmetric synthesis. These catalysts could create a chiral environment around the substrate, directing the N,N-difluoramination reaction to produce a single enantiomer preferentially.

Kinetic Resolution: For racemic mixtures of chiral N,N-difluoroamines, enzymatic or catalytic kinetic resolution could be explored to selectively react with one enantiomer, leaving the other enriched.

Researchers have demonstrated high enantioselectivity (94–98% ee) in the synthesis of β-fluoroamines using organocatalytic methods, which represents a significant improvement over previous techniques. nih.gov Extending this success to N,N-difluoroamines is a logical and important next step.

Exploration of N,N-Difluoroamines in Polymer and Materials Science

The unique electronic properties conferred by the difluoroamino group make N,N-difluoroamines attractive building blocks for new polymers and advanced materials. chemimpex.com The strong electron-withdrawing nature of the -NF2 group can significantly influence properties such as thermal stability, chemical resistance, and electronic behavior.

Emerging areas of exploration include:

Fluorinated Polymers: Incorporating N,N-difluoroamine functionalities into polymer backbones or as side chains could lead to materials with novel properties. umn.edu These polymers could find applications as high-performance elastomers, coatings with low surface energy, or membranes with selective permeability.

Energetic Materials: The nitrogen-fluorine bond is energy-rich, suggesting that compounds containing the N,N-difluoroamino group could be investigated as components of advanced energetic materials or propellants.

Functional Materials: The polarity and reactivity of the N-F bond could be harnessed in the design of "smart" materials that respond to external stimuli. For example, polymers containing N,N-difluoroamine groups could be developed for use in sensors or as self-healing materials. mdpi.com The use of related compounds like 2,2-difluoroethylamine (B1345623) hydrochloride as a building block for fluorinated polymers underscores the potential in this area. chemimpex.com

Advanced Computational Design of N,N-Difluoroamine Reactivity

Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules, thereby accelerating the design of new reactions and materials. biorxiv.org For N,N-difluoroamines, advanced computational methods can offer profound insights into their structure, stability, and reactivity.

Future computational studies are expected to focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be used to map out the potential energy surfaces of proposed reaction pathways for the synthesis and transformation of N,N-difluoroamines. This allows for the identification of transition states and reactive intermediates, guiding the optimization of reaction conditions. nih.gov

Predicting Reactivity: Computational tools can calculate various molecular descriptors to predict the reactivity of N,N-difluoroamines. researchgate.net For example, mapping the molecular electrostatic potential can identify sites susceptible to nucleophilic or electrophilic attack, guiding the design of new synthetic transformations.

De Novo Design of Catalysts and Materials: Generative AI and machine learning models can be trained on existing chemical data to design novel catalysts for N,N-difluoramination or to predict the properties of polymers incorporating N,N-difluoroamine units. biorxiv.org This in silico approach can significantly reduce the experimental effort required to discover new functional molecules and materials.

Green Chemistry Approaches for N,N-Difluoroamine Synthesis and Application

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov Applying these principles to the synthesis and use of N,N-difluoroamines is essential for sustainable technological development.

Key green chemistry strategies for future research include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. nih.gov Catalytic methods are inherently more atom-economical than stoichiometric approaches.

Use of Safer Reagents and Solvents: A major goal is to move away from highly toxic and hazardous fluorinating agents. dovepress.com Research into developing milder and safer sources of fluorine is critical. eurekalert.org This includes exploring electrochemical methods, which can generate reactive fluorine species in situ under controlled conditions, avoiding the transport and storage of dangerous reagents. dovepress.com

Energy Efficiency: The use of photoredox catalysis or microwave-assisted synthesis can often reduce reaction times and energy consumption compared to traditional thermal methods. nih.gov

Waste Reduction: Developing one-pot synthesis procedures where multiple reaction steps are performed consecutively without isolating intermediates can significantly reduce solvent use and waste generation. kyushu-u.ac.jp

Table 2: Green Chemistry Principles and Their Application to N,N-Difluoroamine Synthesis

Green Chemistry Principle Application in N,N-Difluoroamine Synthesis Potential Benefit
Prevent Waste Development of one-pot and tandem reactions. kyushu-u.ac.jp Reduced use of solvents for purification, less material loss.
Atom Economy Transitioning from stoichiometric reagents to catalytic systems. nih.gov Higher efficiency, less byproduct formation.
Safer Chemicals Replacing hazardous fluorinating agents with alternatives like KF or electrochemical methods. dovepress.comeurekalert.org Improved safety profile, reduced environmental toxicity.
Energy Efficiency Employing photoredox or microwave-assisted synthesis. nih.gov Lower energy consumption, faster reaction rates.

| Use of Catalysis | Designing novel metal or organocatalysts for difluoramination. | High selectivity, reduced waste, and milder conditions. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N,N-difluoroethanamine with high purity?

  • Methodological Answer : The synthesis of fluorinated amines typically involves fluorinating agents such as diethylaminosulfur trifluoride (DAST), which selectively replaces hydroxyl or carbonyl groups with fluorine . For N,N-difluoroethanamine, a plausible route could involve the reaction of N,N-diethylaminoethanol with DAST, followed by purification via fractional distillation or recrystallization. Characterization should include <sup>19</sup>F NMR to confirm fluorine incorporation and GC-MS to assess purity. Ensure strict anhydrous conditions to avoid side reactions.

Q. How can researchers safely handle N,N-difluoroethanamine in laboratory settings?

  • Methodological Answer : Key safety protocols include:

  • Use of PPE: Nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks.
  • Waste disposal: Segregate fluorinated waste and collaborate with certified hazardous waste management services to prevent environmental contamination .
  • Emergency measures: Install safety showers and eye-wash stations, and pre-plan neutralization protocols for accidental spills.

Q. What spectroscopic techniques are optimal for characterizing N,N-difluoroethanamine?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>19</sup>F NMR : To resolve fluorine-proton coupling and confirm substitution patterns.
  • IR Spectroscopy : Identify N-H and C-F stretches (typically 3300–3500 cm<sup>-1</sup> and 1000–1200 cm<sup>-1</sup>, respectively) .
  • Mass Spectrometry (EI-MS) : Validate molecular weight and fragmentation pathways, comparing with databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in N,N-difluoroethanamine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement can elucidate bond lengths, angles, and fluorine positioning . For unstable derivatives, low-temperature crystallography (e.g., 100 K) minimizes thermal motion artifacts. Pair with DFT-optimized structures (e.g., B3LYP/6-31G*) to validate experimental data and identify electronic effects of fluorine substitution .

Q. What computational approaches predict the reactivity of N,N-difluoroethanamine in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies. Focus on fluorine’s electron-withdrawing effects on amine lone-pair availability.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .
  • Hammett Constants : Correlate substituent effects with reaction rates using meta/para fluorine parameters (σm ≈ 0.34, σp ≈ 0.06) .

Q. How can researchers address contradictions in reported physicochemical properties (e.g., boiling point, solubility) of N,N-difluoroethanamine?

  • Methodological Answer :

  • Data Validation : Cross-reference NIST thermochemistry datasets and replicate measurements under controlled conditions (e.g., inert atmosphere).
  • QSAR Models : Predict solubility using Hansen solubility parameters, accounting for fluorine’s polar contributions.
  • Interlaboratory Studies : Collaborate to standardize measurement protocols, ensuring consistency in techniques like differential scanning calorimetry (DSC).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.